molecular formula C15H13N3O3 B2631166 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide CAS No. 1448136-23-9

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Cat. No.: B2631166
CAS No.: 1448136-23-9
M. Wt: 283.287
InChI Key: WKVWKKUJQAIWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked to a furan carboxamide scaffold. This specific architecture is of significant interest in modern medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a privileged pharmacophore known for its metabolic stability and its role as a bioisostere for esters and amides, which can fine-tune the physicochemical properties of lead compounds and enhance their selectivity for biological targets . The integration of the furan ring further contributes to the compound's potential for diverse biological interactions. Compounds bearing the 1,2,4-oxadiazole moiety have demonstrated a broad spectrum of pharmacological activities in preclinical research, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . This makes the scaffold a valuable template for developing novel therapeutic agents across multiple disease areas. Furthermore, green chemistry approaches, such as microwave-assisted synthesis, are being employed to produce oxadiazole derivatives like this one more efficiently, reducing reaction times and improving yields while minimizing environmental impact . This product is intended for research purposes only, providing scientists with a high-quality compound to investigate its mechanism of action, pharmacokinetic profile, and potential application in various biological assays.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-16-14(21-18-10)9-11-5-2-3-6-12(11)17-15(19)13-7-4-8-20-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWKKUJQAIWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. Ethyl cyanoformate and hydroxylamine hydrochloride are used to synthesize intermediates, which are then condensed with various acyl chlorides to obtain different 1,2,4-oxadiazole intermediates . These intermediates are further hydrolyzed with sodium hydroxide in ethanol to obtain the desired oxadiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the observed biological effects. Additionally, the compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name (Reference) Oxadiazole Substituent Furan/Other Modifications Molecular Formula Molecular Weight Notable Properties/Inferences
Target Compound 3-methyl None C₁₆H₁₃N₃O₃ 295.3 Balanced lipophilicity; potential metabolic stability
N-{[3-(4-Chlorophenyl)... () 4-chlorophenyl None C₁₇H₁₂ClN₃O₃ 341.7 Increased lipophilicity; electron-withdrawing Cl may enhance target binding
5-bromo-N-... () 3-(2-furyl) 5-bromo on furan C₁₇H₁₀BrN₃O₄ 400.18 Bromine enhances halogen bonding; higher molecular weight may reduce solubility
N-[2-(3-benzyl...) () 3-benzyl None C₂₀H₁₅N₃O₃ 345.35 Benzyl group increases steric hindrance; may affect bioavailability
N-{4-[5-(5-bromofuran-2-yl)... () 3-(5-bromofuran-2-yl) None C₁₇H₁₀BrN₃O₄ 400.18 Dual bromine and furan modifications; potential for enhanced potency

Key Observations:

  • Electron-Withdrawing Groups : Chlorine () and bromine () substituents may improve target binding via halogen bonds or dipole interactions but could reduce solubility due to increased molecular weight .
  • Steric Effects : The benzyl group in introduces steric bulk, which might hinder interaction with flat binding pockets but improve selectivity .
  • Metabolic Stability : The methyl group on the target compound’s oxadiazole likely enhances stability compared to bulkier substituents (e.g., benzyl), which may be prone to enzymatic cleavage .

Physicochemical Properties

  • Solubility : Brominated derivatives () have higher molecular weights (~400 Da), which may reduce aqueous solubility, a critical factor in drug development .
  • Acid Dissociation (pKa) : predicts a pKa of ~12.13 for the benzyl-substituted analog, suggesting a basic nature. The target compound’s pKa is unreported but likely influenced by the methyl group’s electron-donating effects .

Research Implications and Gaps

  • Pharmacological Data : Direct activity data (e.g., IC₅₀, binding affinity) for the target compound is unavailable in the provided evidence. Inferences are drawn from analogs, such as anticancer activity in thio-linked derivatives () .
  • Contradictions : and highlight compounds with thioether linkages, which differ significantly from the target’s carboxamide structure, complicating direct comparisons .
  • Future Directions : Structure-activity relationship (SAR) studies focusing on methyl vs. halogen substituents and furan modifications are needed to optimize potency and pharmacokinetics.

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of 298.30 g/mol. The structural features include a furan ring and an oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have shown that oxadiazole derivatives exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

  • Cytotoxicity Studies :
    • The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. This indicates a potent ability to inhibit cell proliferation in these models.
    • Comparative studies with known anticancer agents showed that this compound's activity was comparable or superior to some established drugs like doxorubicin in certain contexts .
  • Mechanism of Action :
    • Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through pathways involving caspase activation and p53 modulation. This suggests that it may act by triggering programmed cell death mechanisms .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that derivatives containing the oxadiazole ring can exhibit bactericidal effects against various bacterial strains. Further investigations are needed to establish specific activity profiles against pathogens such as Staphylococcus spp. .

Data Tables

Activity Cell Line/Pathogen IC50 (µM) Reference
Anticancer ActivityMCF-7 (Breast Cancer)10.38
Anticancer ActivityA549 (Lung Cancer)15.63
Antimicrobial ActivityStaphylococcus spp.TBD

Case Studies

  • Study on Apoptosis Induction : A detailed investigation revealed that this compound significantly increased the expression levels of pro-apoptotic factors in MCF-7 cells. Western blot analysis confirmed the activation of caspase pathways leading to apoptosis .
  • Comparative Efficacy Study : In a head-to-head comparison with doxorubicin and tamoxifen, the compound showed superior efficacy in certain assays while maintaining lower toxicity profiles against non-cancerous cell lines. This positions it as a promising candidate for further development in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a furan-2-carboxylic acid derivative with a substituted phenylamine intermediate. Key steps include:
  • Oxadiazole Formation : Cyclization of an amidoxime precursor (e.g., using trichloroacetic anhydride) to construct the 3-methyl-1,2,4-oxadiazole ring .
  • Amide Coupling : Activate the furan-2-carboxylic acid using coupling agents like HATU or EDCI, followed by reaction with the substituted phenylamine intermediate .
  • Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and verify purity via HPLC or TLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the oxadiazole methyl group (δ ~2.5 ppm for CH₃) and furan protons (δ ~6.5–7.5 ppm) in ¹H/¹³C NMR spectra .
  • Mass Spectrometry : Use high-resolution MS (e.g., Orbitrap Fusion Lumos) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of the oxadiazole and phenyl substituents .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potentials .
  • Thermochemical Analysis : Evaluate bond dissociation energies and thermal stability via DFT-based thermochemical protocols (e.g., Becke’s exchange-correlation functional) .
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to assess solubility and stability in polar/nonpolar media .

Q. How can molecular docking studies guide the identification of biological targets for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with known interactions with oxadiazoles (e.g., viral polymerases, cancer-related kinases) based on structural homology .
  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Focus on key residues (e.g., catalytic sites, allosteric pockets) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with positive controls (e.g., Dorsilurin K, Mangostin) from published antiviral or anticancer studies .

Q. What experimental approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with variations in the oxadiazole methyl group (e.g., ethyl, trifluoromethyl) or furan substitution patterns (e.g., 5-nitro, 3-cyano) .
  • Biological Assays : Test inhibitory activity against viral polymerases (e.g., Monkeypox DNA polymerase) or cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ dose-response curves .
  • Data Correlation : Use multivariate regression to link electronic parameters (e.g., logP, polar surface area) with bioactivity .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar oxadiazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Structural Validation : Confirm regiochemistry (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) via NMR or X-ray, as misassignment can lead to false SAR conclusions .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., pIC₅₀) and adjust for assay sensitivity differences .

Q. What are common pitfalls in interpreting computational predictions for this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Modeling : Cross-validate in silico predictions (e.g., CYP450 inhibition via SwissADME) with in vitro assays (e.g., microsomal stability) .
  • False Positives : Account for overestimation of blood-brain barrier permeability due to the compound’s high polar surface area (>80 Ų) .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., furan ring opening) not predicted by software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.